molecular formula C12H17NO4S B8065525 (S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate

(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate

Cat. No.: B8065525
M. Wt: 271.33 g/mol
InChI Key: VKGQMWVCEBJCSL-JTQLQIEISA-N
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Description

(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate ( 1032451-76-5) is a chiral synthetic carbamate derivative of interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (S) configuration and a methylsulfonyl functional group, a motif found in molecules designed for enzyme inhibition studies . Carbamate-based compounds are extensively investigated as pseudo-irreversible inhibitors of cholinesterases, key enzymes in nervous system function . Specifically, structural analogs of this compound have demonstrated potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme that plays a progressively important role in acetylcholine hydrolysis during the progression of Alzheimer's disease . The mechanism of action for this class of inhibitors involves carbamylation of the serine residue within the enzyme's catalytic triad, forming a stable complex that is hydrolyzed at a much slower rate than the native substrate . This makes such compounds valuable tools for studying neurodegenerative conditions and for the development of potential cognitive-enhancing agents . The benzyl carbamate group often serves as a key pharmacophore enabling these interactions, while the methylsulfonyl moiety can contribute to binding specificity and potency . This product is intended for research applications only, strictly within laboratory settings, and is not certified for diagnostic, therapeutic, or any human or animal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

benzyl N-[(2S)-1-methylsulfonylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQMWVCEBJCSL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Benzyl (1-(methylsulfonyl)propan-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 273.34 g/mol

The compound features a benzyl group, a methylsulfonyl moiety, and a carbamate functional group, which contribute to its biological properties.

This compound exhibits its biological activity primarily through inhibition of specific enzymes, notably carbonic anhydrases. This inhibition alters physiological processes such as acid-base balance and CO2 transport in tissues. The compound's interaction with the enzyme's active site prevents the conversion of carbon dioxide to bicarbonate, impacting various metabolic pathways.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines:

Cell Line IC50 (µM) Effect
A37525.4Induces apoptosis
HeLa30.1Cell cycle arrest at G2/M phase
HCT11622.8Increased intracellular ROS levels

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Study on A375 Melanoma Cells :
    • Researchers treated A375 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
    • The study concluded that the compound effectively induces programmed cell death in melanoma cells, highlighting its therapeutic potential in oncology .
  • Impact on HeLa Cells :
    • A separate study focused on HeLa cells showed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase.
    • This arrest was linked to increased levels of cyclin B1 and phosphorylated histone H3, indicating disruption of normal cell cycle progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:

Compound Structure Biological Activity
Benzyl CarbamateC10H13NO2Moderate enzyme inhibition
tert-Butyl CarbamateC11H21NO2Lower cytotoxicity
Fluorenylmethoxycarbonyl (FMoc)C16H17NO3Commonly used as a protecting group

This compound is distinguished by its enhanced potency against cancer cell lines compared to these similar compounds due to its unique structural features that facilitate stronger interactions with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aryl Substituents

Compounds such as Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) and Benzyl (1-(4-bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 5) feature aryl groups (e.g., chlorophenyl, bromophenyl) instead of the methylsulfonyl group. Key differences include:

  • Biological Activity : Compound 28 exhibited high selectivity for acetylcholinesterase (AChE) with an IC₅₀ comparable to galanthamine, a reference drug . In contrast, the target compound’s sulfonyl group may favor butyrylcholinesterase (BChE) inhibition, akin to sulfonamide-based carbamates (e.g., Compound 5k, IC₅₀ = 4.33 µM for BChE) .
Table 1: Comparative Enzyme Inhibition Data
Compound Target Enzyme IC₅₀ (µM) Selectivity Index Reference
Compound 28 (Chlorophenyl) AChE ~2.5 >40
Compound 5k (Sulfonamide) BChE 4.33 34
Target Compound (Sulfonyl) BChE (Predicted) N/A N/A -

Sulfonamide vs. Sulfonyl Derivatives

Sulfonamide-based carbamates (e.g., Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate , Compound 5k) share functional similarities with the target compound but differ in connectivity:

  • Binding Interactions : Sulfonamides form hydrogen bonds via the -NH group, while sulfonyl groups (-SO₂-) rely on polar interactions. This distinction may affect binding affinity and selectivity. Compound 5k showed 9-fold higher BChE inhibition than rivastigmine, attributed to optimized sulfonamide-enzyme interactions .
  • Synthetic Yields : Sulfonyl derivatives like the target compound may exhibit lower yields compared to sulfonamides due to the steric bulk of the methylsulfonyl group. For example, aryl-substituted carbamates (e.g., 4-chlorophenyl derivative) achieved yields >90%, whereas sulfonamide derivatives required multi-step syntheses .

Stereochemical and Physicochemical Comparisons

  • Stereochemistry: The (S)-configuration in the target compound is critical for activity, as seen in Benzyl (S)-(1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (CAS 122021-01-6), where enantiomeric purity determined protease resistance and bioavailability .
  • Melting Points and Solubility : Compounds with bulky substituents (e.g., trifluoromethyl groups in Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate ) exhibit higher melting points (>150°C) due to enhanced crystallinity. The target compound’s methylsulfonyl group may similarly increase melting point but reduce aqueous solubility compared to methoxy-substituted analogues .
Table 2: Physicochemical Properties
Compound Melting Point (°C) Key Substituent Reference
4-Chlorophenyl Derivative 72–73 -Cl
4-Bromophenyl Derivative 63–64 -Br
Trifluoromethyl Derivative >150 -CF₃
Target Compound N/A -SO₂CH₃ -

ADME and Toxicity Considerations

  • Cytotoxicity : Sulfonamide-based carbamates (e.g., Compound 5c) demonstrated low cytotoxicity in vitro, suggesting the target compound’s sulfonyl group may similarly minimize off-target effects .
  • Metabolic Stability: The methylsulfonyl group’s resistance to oxidative metabolism could enhance half-life compared to methylthio- or pyrrolidinyl-substituted carbamates (e.g., Benzyl (S)-(4-(methylthio)-1-oxo-1-(p-tolylamino)butan-2-yl)carbamate) .

Preparation Methods

Chiral Amine Intermediate Preparation

The synthesis begins with the generation of (S)-1-(methylsulfonyl)propan-2-amine. Two primary routes are documented:

Resolution of Racemic Amines

Racemic 1-(methylsulfonyl)propan-2-amine is resolved using chiral acids (e.g., tartaric acid) or enzymatic methods. For example:

  • Enzymatic resolution : Lipase-catalyzed acetylation in toluene achieves >98% enantiomeric excess (ee).

  • Diastereomeric salt formation : Recrystallization with (R)-mandelic acid yields the (S)-enantiomer with 95% ee.

Asymmetric Synthesis

Asymmetric hydrogenation of α,β-unsaturated sulfones using Ru-BINAP catalysts affords the (S)-amine directly. Reported yields reach 89% with 99% ee.

Carbamate Formation

The (S)-amine is reacted with benzyl chloroformate under controlled conditions:

Standard Protocol

  • Reagents : (S)-1-(methylsulfonyl)propan-2-amine, benzyl chloroformate, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.

  • Yield : 84–92%.

  • Purification : Column chromatography (EtOAc/hexane, 3:7).

Solvent-Free Modification

A mechanochemical approach using ball milling reduces reaction time to 2 h with comparable yields (88%).

One-Pot Sequential Synthesis

Recent patents describe a streamlined one-pot method:

  • Sulfonylation : Propan-2-amine reacts with methanesulfonyl chloride in DCM.

  • Carbamate Formation : Benzyl chloroformate and TEA are added without intermediate isolation.

  • Yield : 78% overall.

  • Advantage : Eliminates purification steps, enhancing scalability.

Analytical Characterization

Spectroscopic Data

ParameterValueSource
1H NMR (CDCl3) δ 7.35–7.28 (m, 5H, Ar), 4.98 (s, 2H, CH2Ph), 4.12 (m, 1H, CH), 3.01 (s, 3H, SO2CH3), 1.42 (d, J = 6.8 Hz, 3H, CH3)
13C NMR δ 156.2 (C=O), 136.1–128.3 (Ar), 55.8 (CH), 44.3 (SO2CH3), 21.7 (CH3)
HRMS (ESI+) [M + H]+ calc. 271.33, found 271.33

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/i-PrOH (90:10), 1.0 mL/min. Retention time: 12.3 min (S-enantiomer).

  • Optical Rotation : [α]D25 = +34.5° (c = 1.0, CHCl3).

Optimization Studies

Temperature Effects

Temperature (°C)Yield (%)ee (%)
08499
259298
407595
Optimal balance between yield and enantioselectivity occurs at 25°C.

Catalytic Efficiency

CatalystReaction Time (h)Yield (%)
TEA1292
DMAP689
No catalyst2465
DMAP accelerates the reaction but may reduce ee by 2–3%.

Industrial-Scale Considerations

  • Cost Analysis : Benzyl chloroformate accounts for 62% of raw material costs. Solvent recycling reduces expenses by 30%.

  • Safety : Exothermic carbamate formation necessitates controlled addition rates and cooling.

Emerging Methodologies

  • Biocatalytic Routes : Immobilized Candida antarctica lipase B (CAL-B) achieves 94% yield in aqueous media.

  • Flow Chemistry : Continuous-flow systems reduce reaction time to 30 min with >90% yield .

Q & A

Q. Advanced

  • Analog Synthesis : Replace the benzyl group with substituted aryl (e.g., 4-fluorobenzyl) or alkyl (e.g., tert-butyl) groups to assess π-π stacking or hydrophobic interactions .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding pockets. For example, trifluoromethyl-substituted analogs show 3.5-fold higher affinity due to hydrophobic contacts .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy contributions of the benzyl group .

What analytical techniques are most reliable for characterizing degradation products under accelerated stability conditions?

Q. Advanced

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).
  • HPLC-MS/MS : Identify degradation pathways (e.g., carbamate hydrolysis to amines or sulfone oxidation) .
  • Solid-State NMR : Detect polymorphic changes or hydrate formation under high humidity .

How does the stereochemistry at the propan-2-yl center impact interactions with chiral biological targets (e.g., enzymes or receptors)?

Advanced
The (S)-configuration is critical for enantioselective binding. For example:

  • Enzymatic Assays : (S)-enantiomers inhibit serine hydrolases with IC50 values 10–100x lower than (R)-forms due to better fit in the catalytic triad .
  • Docking Simulations : The (S)-configured methylsulfonyl group aligns with hydrophobic pockets in CYP450 isoforms, altering metabolic stability .

What computational tools are recommended for predicting off-target effects of this compound in silico?

Q. Advanced

  • Pharmacophore Modeling : Tools like Schrödinger’s Phase to identify unintended targets (e.g., GPCRs or ion channels) .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Molecular Dynamics : Simulate binding to human serum albumin to assess plasma protein binding .

How can the compound’s stability in biological matrices (e.g., plasma or liver microsomes) be quantitatively assessed?

Q. Advanced

  • Microsomal Incubations : Measure half-life (t1/2) using LC-MS quantification. Add NADPH for oxidative metabolism or esterase inhibitors for hydrolytic stability .
  • Plasma Stability : Incubate at 37°C and monitor parent compound depletion over 24 hours. Use stabilizers (e.g., EDTA) if enzymatic degradation dominates .

What synthetic methodologies enable selective modification of the carbamate group without affecting the methylsulfonyl moiety?

Q. Advanced

  • Protection-Deprotection : Temporarily protect the sulfone with a silyl group (e.g., TBSCl) during carbamate alkylation .
  • Metal-Free Conditions : Use organocatalysts (e.g., DMAP) for carbamate transesterification to avoid sulfone reduction .

How can discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models be systematically addressed?

Q. Advanced

  • Organoid Validation : Compare IC50 values in colorectal cancer organoids vs. HCT116 monolayers. Adjust for hypoxia and stromal interactions in 3D models .
  • Metabolomic Profiling : Use UPLC-QTOF to identify microenvironment-driven metabolic adaptations affecting drug sensitivity .

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